3,4'-Bis(trifluoromethyl)benzhydrol

Description

Significance of Trifluoromethyl Groups in Chemical Design and Modulating Molecular Properties

The trifluoromethyl (CF3) group is a key functional group in modern drug design, often referred to as a "super-trifluoromethyl group" due to its potent electronic and steric effects. Its high electronegativity, comparable to that of a halogen, can significantly alter the acidity or basicity of nearby functional groups, influencing a molecule's pKa. This modification can be crucial for optimizing a drug's interaction with its biological target.

Furthermore, the CF3 group is known to enhance the metabolic stability of a compound by blocking sites susceptible to oxidative metabolism. Its lipophilicity can improve a molecule's ability to cross cell membranes, thereby increasing its bioavailability. The introduction of a trifluoromethyl group can also lead to conformational changes in a molecule, which can in turn affect its binding affinity to receptors and enzymes.

Role of Benzhydrol Derivatives in Synthetic and Applied Chemistry Scaffolds

Benzhydrols, also known as diphenylmethanols, are secondary alcohols that serve as versatile intermediates in organic synthesis. The benzhydrol scaffold is a common feature in a wide array of pharmaceuticals, including antihistamines, and central nervous system agents. The hydroxyl group of the benzhydrol moiety can be readily transformed into other functional groups, making it a valuable handle for further chemical modifications.

The synthesis of benzhydrol derivatives is typically achieved through the reduction of the corresponding benzophenones or via the Grignard reaction of an aryl magnesium halide with an aromatic aldehyde. The reactivity of the central carbinol group, coupled with the ability to introduce a wide variety of substituents on the two phenyl rings, provides chemists with a powerful tool for creating diverse molecular libraries for drug discovery and materials science applications.

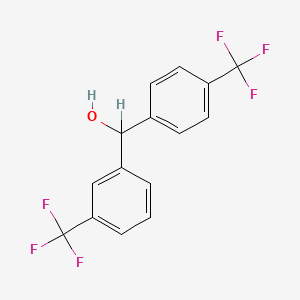

Overview of 3,4'-Bis(trifluoromethyl)benzhydrol as a Key Research Target in Fluorine Chemistry

This compound, with the chemical formula C₁₅H₁₀F₆O, represents a fascinating case study in fluorine chemistry. azurewebsites.net This compound uniquely combines the influential properties of two trifluoromethyl groups with the structural versatility of the benzhydrol framework. The asymmetrical placement of the CF3 groups at the 3 and 4' positions of the phenyl rings introduces an element of chirality at the benzylic carbon, making it a target for stereoselective synthesis.

The presence of two strongly electron-withdrawing trifluoromethyl groups is expected to significantly impact the chemical and physical properties of the molecule, including its acidity, reactivity, and potential biological activity. Research into asymmetrically substituted benzhydrols is an active area, and the specific substitution pattern of this compound makes it a valuable subject for investigating the nuanced effects of fluorine substitution on molecular properties and for the potential development of new chemical entities with tailored characteristics.

Structure

3D Structure

Properties

IUPAC Name |

[3-(trifluoromethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F6O/c16-14(17,18)11-6-4-9(5-7-11)13(22)10-2-1-3-12(8-10)15(19,20)21/h1-8,13,22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEIGXBAZAOVYHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(C2=CC=C(C=C2)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50371136 | |

| Record name | 3,4'-Bis(trifluoromethyl)benzhydrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203915-48-4 | |

| Record name | 3,4'-Bis(trifluoromethyl)benzhydrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 203915-48-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformational Chemistry of 3,4 Bis Trifluoromethyl Benzhydrol

Dehydrogenative Functionalization Reactions

Dehydrogenative functionalization has emerged as a powerful strategy for the formation of carbon-carbon and carbon-heteroatom bonds, proceeding through the activation of C-H bonds. In the context of 3,4'-Bis(trifluoromethyl)benzhydrol, this approach has been successfully employed to achieve novel chemical transformations.

Ir-Catalyzed Dehydrogenative C-H Silylation

Iridium (Ir) catalysts have proven to be particularly effective in mediating the dehydrogenative C-H silylation of benzhydrols. nih.govresearchgate.net This process involves the intramolecular cyclization of a silyl-tethered benzhydrol, leading to the formation of a benzoxasilol product. This reaction is notable for its ability to proceed without the need for a hydrogen acceptor, which is often required in similar catalytic systems. nih.govacs.org

A significant application of Ir-catalyzed dehydrogenative C-H silylation is the enantioselective desymmetrization of prochiral trifluoromethylated tertiary benzhydrols. nih.govresearchgate.netacs.org By employing a chiral iridium catalyst, typically in conjunction with a pyridine-oxazoline (PyOX) ligand, it is possible to selectively functionalize one of the two enantiotopic aryl ortho C-H bonds. nih.govresearchgate.net This catalytic desymmetrization provides a direct route to chiral, trifluoromethylated benzhydrol derivatives, which are valuable building blocks in medicinal chemistry due to the ability of the trifluoromethyl group to modulate pharmacological properties. nih.govresearchgate.netacs.org The reaction proceeds with high enantioselectivity, affording the desired benzoxasilol products in good yields. nih.gov

The same iridium/PyOX catalyst system used for enantioselective desymmetrization can also be applied to the kinetic resolution of racemic, unsymmetrical trifluoromethylated benzhydrols. nih.govresearchgate.netacs.orgfigshare.com In this process, one enantiomer of the starting material reacts faster than the other, allowing for the separation of the unreacted, enantiomerically enriched benzhydrol and the chiral benzoxasilol product. nih.govrsc.orgrsc.org This method has been successfully applied to benzhydrols bearing different substituents on the phenyl rings, demonstrating the versatility of the catalytic system. nih.govacs.org For instance, the kinetic resolution of unsymmetrical benzhydrols bearing a 3,5-disubstituted phenyl group has been achieved with high enantiomeric ratios. nih.govacs.org

Below is a table summarizing the kinetic resolution of various unsymmetrical trifluoromethylated benzhydrols.

| Substrate | Product | Yield (%) | Enantiomeric Ratio (er) |

| Benzhydrol derivative with o-tolyl and phenyl substituents | Phenol (B47542) derivative | 34 | 11:89 |

| Benzhydrol derivative with 3,5-xylyl substituent | Phenol derivative | 43 | 96:4 |

| 3,5-Dimethoxyphenyl derivative | Corresponding product | 40 | 88:12 |

| 3,5-Dichlorophenyl derivative | Corresponding product | 47 | 87:13 |

Table 1: Results of the kinetic resolution of unsymmetrical trifluoromethylated benzhydrols using an Ir/PyOX catalyst system. The reaction involves dehydrogenative silylation followed by Tamao oxidation to yield the corresponding phenol derivatives. nih.govacs.org

The presence of the trifluoromethyl (CF3) group plays a decisive role in the reactivity and selectivity of the Ir-catalyzed dehydrogenative C-H silylation. nih.govresearchgate.net The strong electron-withdrawing nature and the steric bulk of the CF3 group significantly influence the electronic properties and the conformation of the benzhydrol substrate. nih.govacs.org Control experiments have shown that the reaction of trifluoromethylated benzhydrol derivatives requires elevated temperatures compared to their non-fluorinated analogs, suggesting that the CF3 group impacts the C-H activation step. nih.gov It is proposed that the higher temperature facilitates the extrusion of hydrogen gas from the reaction mixture, driving the dehydrogenative process forward. nih.gov

Mechanistic investigations, including kinetic isotope effect (KIE) studies and density functional theory (DFT) calculations, have provided insights into the hydrogen-acceptor-free dehydrogenation pathway. nih.govacs.org Unlike previous rhodium or iridium-catalyzed methods that necessitate a hydrogen acceptor like norbornene, this system operates without one. nih.govacs.org The proposed catalytic cycle involves the oxidative addition of the silane (B1218182) to the iridium center, followed by C-H activation and reductive elimination of H2. researchgate.net DFT calculations have been instrumental in understanding the origin of enantioselectivity in the desymmetrization process, highlighting the key interactions between the substrate and the chiral ligand. nih.govacs.org

Subsequent Transformations of Benzoxasilol Products

The benzoxasilol products obtained from the Ir-catalyzed dehydrogenative C-H silylation are versatile intermediates that can be further functionalized. nih.govresearchgate.netfigshare.com This allows for the synthesis of a variety of unsymmetrical benzhydrol derivatives. nih.govacs.org

Two key transformations are iododesilylation and transition-metal-catalyzed cross-coupling reactions. nih.govresearchgate.netfigshare.com Iododesilylation of the benzoxasilol effectively converts the C-Si bond to a C-I bond. This iodo-substituted intermediate can then participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. nih.govnrochemistry.comresearchgate.netnih.govnih.gov These reactions enable the introduction of a wide range of aryl, vinyl, and alkynyl groups, providing access to a diverse library of complex, chiral trifluoromethylated benzhydrols. nrochemistry.comresearchgate.net

Reactions Involving Fluorine Atom Transformations

The robust nature of the carbon-fluorine bond in trifluoromethyl groups presents a significant challenge for their chemical transformation. However, under specific and often harsh reaction conditions, these groups can be induced to react.

Hydrolysis of Trifluoromethyl Groups to Carboxylic Acid Derivatives

The conversion of a trifluoromethyl group to a carboxylic acid is a transformation of synthetic interest. While no direct experimental data for the hydrolysis of the trifluoromethyl groups in this compound has been found in the surveyed literature, studies on analogous trifluoromethylated aromatic compounds provide insight into the potential reactivity. For instance, the hydrolysis of trifluoromethyl groups in triarylphosphines to their corresponding carboxylic acids has been achieved using a potent mixture of fuming sulfuric acid and boric acid. nih.govrsc.org This reaction proceeds via a postulated mechanism involving the formation of a difluorocarbocation, which is subsequently attacked by water.

This transformation suggests that, in principle, this compound could be converted to the corresponding dicarboxylic acid derivative under similarly aggressive acidic conditions. However, the stability of the benzhydrol moiety under such conditions would be a critical factor, with potential for dehydration or other side reactions.

Table 1: Plausible Reaction Conditions for Hydrolysis of Trifluoromethyl Groups

| Reagents | Conditions | Product | Reference |

| Fuming H₂SO₄, H₃BO₃ | Elevated temperature | 3,4'-Dicarboxybenzhydrol (postulated) | nih.govrsc.org |

Fluorine-to-Chlorine Substitution Reactions

The exchange of fluorine for chlorine atoms in a trifluoromethyl group represents another challenging transformation. Research on the reaction of 1,4-bis(trifluoromethyl)benzene (B1346883) with aluminum chloride (AlCl₃) in chloroform (B151607) has demonstrated the successful conversion of trifluoromethyl groups to trichloromethyl groups, yielding 1,4-bis(trichloromethyl)benzene. researchgate.net This reaction proceeds via a Friedel-Crafts-type mechanism where the Lewis acid activates the C-F bond, facilitating halogen exchange.

Extrapolating from this finding, it is conceivable that this compound could undergo a similar fluorine-to-chlorine exchange when treated with a strong Lewis acid like aluminum chloride or boron trichloride. The reaction would likely yield 3,4'-bis(trichloromethyl)benzhydrol. The reaction conditions would need to be carefully controlled to avoid undesired side reactions involving the hydroxyl group of the benzhydrol.

Table 2: Potential Conditions for Fluorine-to-Chlorine Substitution

| Reagent | Solvent | Postulated Product | Reference |

| AlCl₃ | CHCl₃ | 3,4'-Bis(trichloromethyl)benzhydrol | researchgate.net |

Formation of Iminium and Related Species from Benzhydrol Precursors

The hydroxyl group of this compound is a key site for transformations leading to the formation of carbon-nitrogen double bonds, characteristic of imines and related species.

N-Alkylimine Formation and Subsequent Hydrolysis

The oxidation of this compound would yield the corresponding benzophenone (B1666685). This ketone can then react with primary amines to form N-alkylimines. The formation of imines from ketones and primary amines is a well-established reversible reaction, often catalyzed by acid. The electron-withdrawing trifluoromethyl groups on the benzophenone would likely enhance the electrophilicity of the carbonyl carbon, potentially facilitating the initial nucleophilic attack by the amine.

These resulting N-alkylimines can be subsequently hydrolyzed back to the parent ketone and primary amine upon treatment with aqueous acid. masterorganicchemistry.comyoutube.com This hydrolytic cleavage is the reverse of the formation reaction and is a fundamental process in organic chemistry.

Table 3: General Scheme for N-Alkylimine Formation and Hydrolysis

| Step | Reactants | Product |

| 1. Oxidation | This compound | 3,4'-Bis(trifluoromethyl)benzophenone (B1300819) |

| 2. Imine Formation | 3,4'-Bis(trifluoromethyl)benzophenone, Primary Amine (R-NH₂) | N-alkyl-3,4'-bis(trifluoromethyl)benzophenone imine |

| 3. Hydrolysis | N-alkyl-3,4'-bis(trifluoromethyl)benzophenone imine, H₂O/H⁺ | 3,4'-Bis(trifluoromethyl)benzophenone, Primary Amine (R-NH₂) |

Palladium-Mediated Oxidative Addition and Alkylideneaminopalladium(II) Intermediates

Palladium catalysis offers a versatile platform for a variety of chemical transformations. While direct oxidative addition of the C-O bond of this compound to a Pd(0) center is not a commonly reported primary pathway, the oxidation of benzhydrols to benzophenones can be achieved using palladium catalysts. mdpi.com

More relevant to the formation of C-N bonds, the oxidative addition of aryl halides to Pd(0) complexes is a fundamental step in many cross-coupling reactions, including the Buchwald-Hartwig amination for the synthesis of arylamines. nih.gov In a related context, if this compound were converted to its corresponding imine, this imine could potentially engage in palladium-catalyzed reactions. The nitrogen atom and the C=N bond could coordinate to a palladium center. While the direct formation of stable alkylideneaminopalladium(II) intermediates from the imine of 3,4'-bis(trifluoromethyl)benzophenone is not explicitly documented, such species are proposed as intermediates in various catalytic cycles involving imines. These intermediates can arise from the oxidative addition of a suitable precursor to a Pd(0) catalyst.

The reactivity in this context is largely inferred from general principles of palladium catalysis, as specific studies on this compound in these transformations are lacking in the available literature.

Stereochemical Aspects and Chiral Synthesis Strategies

Enantioselective Synthesis and Catalysis

The enantioselective synthesis of unsymmetrical trifluoromethylated benzhydrols represents a significant challenge in asymmetric catalysis. While specific methods for the direct enantioselective synthesis of 3,4'-Bis(trifluoromethyl)benzhydrol have not been extensively documented, general strategies for similar structures provide a clear blueprint. One prominent approach is the kinetic resolution of racemic unsymmetrical trifluoromethylated benzhydrols. For instance, iridium catalysts paired with chiral pyridine-oxazoline (PyOX) ligands have been successfully used for this purpose. nih.gov This method allows for the separation of enantiomers from a racemic mixture, yielding one enantiomer in high purity.

Another powerful technique is the enantioselective desymmetrization of prochiral trifluoromethylated tertiary benzhydrols through intramolecular dehydrogenative silylation, which also utilizes Ir/PyOX catalyst systems. nih.gov The resulting chiral benzoxasilole can then be converted into various unsymmetrical benzhydrols. nih.gov These catalytic systems are noteworthy for operating without a hydrogen acceptor, a requirement in some earlier methods. nih.gov

Biocatalysis presents another avenue, with enzymes like imine reductases (IREDs) being employed for the highly enantioselective synthesis of related chiral trifluoromethylphenyl compounds, achieving high yields and excellent enantioselectivity. digitellinc.com

Table 1: Potential Catalytic Systems for Enantioselective Synthesis

| Catalyst/Enzyme System | Method | Potential Application to this compound |

|---|---|---|

| Iridium / Chiral PyOX Ligands | Kinetic Resolution | Separation of enantiomers from a racemic mixture of this compound. nih.gov |

Diastereoselective Approaches in Synthesis

Diastereoselective synthesis aims to control the formation of stereoisomers when a molecule already contains a chiral center and a new one is created. For a molecule like this compound, this would typically involve reactions on a derivative that already possesses a stereocenter. While specific diastereoselective syntheses targeting this compound are not detailed in available literature, general methods such as the Prins-Ritter reaction, which can proceed with high diastereoselectivity to form tetrahydropyran (B127337) derivatives, showcase how stereocontrol can be achieved in complex cyclizations. researchgate.net Similarly, cascade Michael-aldol reactions have been used to construct highly substituted cyclohexanones with complete diastereoselectivity in many cases. rsc.org These principles could be adapted to synthetic routes involving this compound derivatives.

Influence of Chiral Auxiliaries and Additives on Reactivity and Selectivity

Chiral auxiliaries are chemical compounds temporarily incorporated into a synthetic route to direct the stereochemical outcome of a reaction. wikipedia.org Once the desired stereocenter is established, the auxiliary is removed. wikipedia.org This is a foundational strategy in asymmetric synthesis. For the synthesis of a chiral alcohol like this compound, an auxiliary could be attached to the precursor ketone.

Common and effective chiral auxiliaries include:

Oxazolidinones: Widely used, particularly in stereoselective aldol (B89426) reactions, to create new stereocenters with high diastereoselectivity. wikipedia.org

Camphorsultams: These are known to provide high levels of asymmetric induction in various reactions, including Michael additions and Claisen rearrangements. wikipedia.org

Pseudoephedrine: Can be used to form amides that, after deprotonation, react with electrophiles in a highly diastereoselective manner. wikipedia.org

Sulfur-based Auxiliaries: Thiazolidinethiones and oxazolidinethiones, derived from amino acids, have demonstrated excellent diastereoselectivity in reactions like acetate (B1210297) aldol additions. scielo.org.mx

The choice of a specific auxiliary and reaction conditions would be critical in controlling the stereoselective synthesis of this compound.

Table 2: Common Chiral Auxiliaries and Their Potential Use

| Chiral Auxiliary | Class | Potential Use in Synthesis of this compound |

|---|---|---|

| Evans Auxiliaries | Oxazolidinones | Control of stereochemistry in aldol-type reactions leading to the benzhydrol core. wikipedia.org |

| Camphorsultam | Sultam | Asymmetric induction in reactions to form the C-OH stereocenter. wikipedia.org |

| Pseudoephedrine | Amino alcohol | Directing alkylation or other additions to a precursor molecule. wikipedia.org |

Stereochemical Assignment Methodologies (e.g., ¹H NOESY NMR, X-ray Crystallography)

Determining the absolute and relative stereochemistry of a chiral molecule is a critical final step. For a compound like this compound, several powerful analytical techniques are standard.

X-ray Crystallography: This is the most definitive method for determining the three-dimensional structure of a molecule, provided that a suitable single crystal of the compound or a derivative can be grown. It provides unambiguous proof of the absolute configuration. rochester.edu This technique has been used to confirm the structure of various complex molecules, including those with trifluoromethylphenyl groups. rsc.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques are crucial for determining stereochemistry in solution.

¹H NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR experiment can establish the relative stereochemistry of a molecule by identifying protons that are close to each other in space. The presence or absence of NOE cross-peaks between specific protons can help assign the stereochemical configuration. rsc.org

Chiral Shift Reagents or Solvents: Adding a chiral auxiliary agent to the NMR sample can induce different chemical shifts for the enantiomers of a chiral compound, allowing for the determination of enantiomeric excess (ee).

Stereoselective Rearrangement Reactions (e.g., Di-π-methane Rearrangements)

Stereoselective rearrangement reactions are powerful transformations in organic synthesis. The di-π-methane rearrangement is a photochemical reaction of molecules containing two π-systems separated by a saturated carbon, which rearranges to form a substituted cyclopropane. This reaction typically occurs with molecules like 1,4-dienes or allyl-substituted arenes.

There is no specific literature describing the di-π-methane rearrangement of this compound. The structural motif of a benzhydrol does not fit the typical substrate for this particular rearrangement. Research on related photochemical reactions shows that factors like the solvent can significantly accelerate reaction rates, as seen in the di-π-methane rearrangement of dibenzobarrelene derivatives in water. wikipedia.org However, the applicability of such rearrangements to this compound itself is not established.

Advanced Spectroscopic Characterization and Computational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a premier technique for the structural analysis of organic compounds in solution. bipm.org For 3,4'-Bis(trifluoromethyl)benzhydrol, a combination of one-dimensional and two-dimensional NMR experiments allows for the complete assignment of all proton and carbon signals, confirming the connectivity and stereochemistry of the molecule.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the hydroxyl, methine, and aromatic protons. The integration of these signals would confirm the proton count for each unique environment.

The hydroxyl (-OH) proton typically appears as a broad singlet with a variable chemical shift, the position of which is dependent on concentration, temperature, and solvent. This peak can be definitively identified by its disappearance upon the addition of a few drops of deuterium oxide (D₂O) to the NMR sample, a process known as D₂O exchange. chegg.comchegg.com The methine proton (-CHOH), located on the carbon bridging the two aromatic rings, is anticipated to appear as a singlet or a narrowly split doublet (due to coupling with the OH proton) significantly downfield, likely in the range of 5.8-6.0 ppm. This downfield shift is attributed to the deshielding effects of the adjacent hydroxyl group and the two aromatic rings.

The aromatic region of the spectrum is predicted to be the most complex. The two phenyl rings are chemically inequivalent:

The 4'-(trifluoromethyl)phenyl ring possesses symmetry, leading to an AA'BB' splitting pattern, which often simplifies to two distinct doublets, each integrating to two protons.

The 3-(trifluoromethyl)phenyl ring lacks this symmetry, resulting in four distinct aromatic proton signals, each integrating to one proton. These protons would likely appear as complex multiplets due to ortho, meta, and para couplings.

The electron-withdrawing nature of the trifluoromethyl groups causes a general downfield shift of the aromatic protons relative to unsubstituted benzhydrol. youtube.com

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 - 7.5 | m | 8H | Aromatic Protons (Ar-H) |

| ~5.9 | s | 1H | Methine Proton (CH-OH) |

| Variable | br s | 1H | Hydroxyl Proton (-OH) |

The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. Due to the lack of symmetry in this compound, a total of 15 distinct carbon signals are expected: nine for the aromatic carbons (including the two ipso-carbons attached to the methine), two for the trifluoromethyl carbons, two for the carbons bearing the trifluoromethyl groups, one for the methine carbon, and one for the other quaternary aromatic carbon.

Key predicted features of the spectrum include:

Carbinol Carbon (-CHOH): A signal around 75-80 ppm. This represents a significant upfield shift compared to the carbonyl carbon in the precursor benzophenone (B1666685) (typically >195 ppm), confirming the reduction of the ketone. chegg.com

Aromatic Carbons: Signals for the protonated and quaternary aromatic carbons are expected in the range of 120-145 ppm.

Trifluoromethyl Carbons (-CF₃): These carbons are characterized by a distinct quartet signal due to one-bond coupling with the three fluorine atoms (¹J_CF). The signal is typically observed around 123-125 ppm with a large coupling constant of approximately 270-275 Hz. rsc.org

Carbons Bonded to -CF₃: The aromatic carbons directly attached to the -CF₃ groups also appear as quartets due to two-bond C-F coupling (²J_CF), with a smaller coupling constant of around 30-35 Hz. rsc.org

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Splitting (due to C-F) | Assignment |

| ~145 - 120 | m | Aromatic Carbons (Ar-C) |

| ~132 | q, ²J_CF ≈ 33 Hz | C-CF₃ (on 3- and 4'- positions) |

| ~124 | q, ¹J_CF ≈ 273 Hz | Trifluoromethyl Carbons (-CF₃) |

| ~76 | s | Methine Carbon (CH-OH) |

While 1D NMR provides essential data, 2D NMR techniques are crucial for the unambiguous assignment of complex structures like this compound. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link each aromatic proton signal to its corresponding carbon and the methine proton signal to the carbinol carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. It is particularly valuable for identifying quaternary carbons, which are not visible in an HSQC spectrum. For instance, the methine proton would show correlations to the ipso-carbons of both aromatic rings, confirming the core benzhydrol structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other. It would be instrumental in tracing the connectivity of the protons on the 3-(trifluoromethyl)phenyl ring, helping to assign their specific positions.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. It can provide insights into the preferred conformation and stereochemistry of the molecule.

Vibrational Spectroscopy (IR and Raman)

FT-IR spectroscopy is highly effective for identifying the functional groups present in a molecule. The spectrum of this compound is expected to be dominated by absorptions from the hydroxyl group, the aromatic rings, and the trifluoromethyl groups. researchgate.net

Key expected absorption bands include:

O-H Stretch: A strong and broad absorption band in the 3600-3200 cm⁻¹ region, characteristic of an alcohol's hydroxyl group involved in hydrogen bonding. nist.gov

C-H Aromatic Stretch: Multiple weak to medium sharp bands appearing just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).

C=C Aromatic Stretch: Several medium to strong bands in the 1610-1450 cm⁻¹ region, corresponding to the stretching vibrations of the carbon-carbon double bonds within the phenyl rings.

C-F Stretch: Very strong and intense absorption bands are the hallmark of trifluoromethyl groups, typically appearing in the 1400-1100 cm⁻¹ region. These are often the most prominent peaks in the fingerprint region of the spectrum.

C-O Stretch: A strong band for the secondary alcohol C-O bond is expected between 1200 cm⁻¹ and 1000 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 3600 - 3200 | Strong, Broad | O-H Stretch (Alcohol) |

| 3100 - 3000 | Medium, Sharp | C-H Stretch (Aromatic) |

| 1610, 1580, 1450 | Medium - Strong | C=C Stretch (Aromatic) |

| 1400 - 1100 | Very Strong | C-F Stretch (Trifluoromethyl) |

| 1200 - 1000 | Strong | C-O Stretch (Secondary Alcohol) |

Raman spectroscopy provides complementary information to FT-IR, as it relies on changes in polarizability rather than changes in dipole moment. nih.gov Vibrations that are symmetric and involve less polar bonds tend to be more intense in Raman spectra.

For this compound, prominent Raman signals are expected for:

Aromatic Ring Vibrations: The symmetric "ring breathing" modes of the phenyl rings, typically near 1000 cm⁻¹ and 1600 cm⁻¹, are expected to be particularly strong and sharp.

C-CF₃ Stretch: The symmetric stretching of the carbon-trifluoromethyl bond would also produce a noticeable signal.

Aromatic C-H Stretch: The aromatic C-H stretching vibrations around 3060 cm⁻¹ will be present.

In contrast to FT-IR, the O-H stretching vibration is typically very weak in Raman spectra. The absence of a strong carbonyl (C=O) signal (which would be weak in Raman anyway) and the presence of characteristic alcohol and aromatic signals would further confirm the structure. morana-rtd.com

Table 4: Predicted FT-Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Intensity | Vibrational Mode |

| ~3060 | Strong | C-H Stretch (Aromatic) |

| ~1600 | Very Strong | C=C Ring Stretch (Aromatic) |

| ~1000 | Strong | Ring Breathing (Aromatic) |

| ~700-800 | Medium | C-CF₃ Stretch |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. In the analysis of this compound, techniques such as electron ionization (EI) or electrospray ionization (ESI) would be employed. The resulting mass spectrum would confirm the molecular weight by identifying the molecular ion peak ([M]⁺) or the protonated molecule ([M+H]⁺).

The fragmentation of this compound under mass spectrometric conditions is expected to follow pathways characteristic of benzhydrols and trifluoromethyl-substituted aromatic compounds. Key fragmentation reactions would likely include:

Loss of a water molecule (H₂O) from the parent ion, a common fragmentation for alcohols.

Cleavage of the bond between the central carbinol carbon and one of the phenyl rings, leading to the formation of characteristic benzoyl or tropylium-like cations.

Loss of trifluoromethyl radicals (•CF₃) or related fragments.

Fission of the aromatic rings , although this typically requires higher energy.

Analysis of the relative abundance of these fragment ions provides a fingerprint that helps confirm the molecular structure. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact elemental composition of the parent ion and its fragments, further validating the compound's identity.

Table 1: Expected Mass Spectrometry Fragmentation Data for this compound (Note: Specific experimental data is not available in the cited sources; this table represents plausible fragmentation based on general chemical principles.)

| m/z (mass-to-charge ratio) | Proposed Fragment Identity | Proposed Neutral Loss |

| 348 | [M]⁺ (Molecular Ion) | - |

| 329 | [M - F]⁺ | F |

| 320 | [M - CO]⁺ or [M - C₂H₄]⁺ | CO or C₂H₄ |

| 279 | [M - CF₃]⁺ | CF₃ |

| 173 | [C₈H₅F₃O]⁺ | C₇H₄F₃ |

| 145 | [C₇H₄F₃]⁺ | C₈H₅F₃O |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org For this compound, the primary chromophores are the two phenyl rings. The absorption of UV light excites electrons from bonding (π) or non-bonding (n) molecular orbitals to anti-bonding (π*) orbitals.

The expected electronic transitions for this compound include:

π → π* transitions: These are high-energy transitions associated with the aromatic π-electron systems of the benzene (B151609) rings. They typically result in strong absorption bands in the UV region.

n → π* transitions: These lower-energy transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen atom of the hydroxyl group, to an anti-bonding π* orbital of the aromatic ring. usp.br These transitions are generally weaker in intensity compared to π → π* transitions. usp.br

The presence of trifluoromethyl (CF₃) groups, which are electron-withdrawing, and the hydroxyl (-OH) group can influence the energy of these transitions, causing shifts in the absorption maxima (λmax). The specific solvent used can also affect the spectrum due to interactions with the molecule. mdpi.com The HOMO-LUMO energy gap, which can be correlated with the lowest energy electronic transition, is a key parameter in understanding the molecule's optical properties. libretexts.orgusp.br

Table 2: Predicted UV-Vis Absorption Data for this compound (Note: Specific experimental data is not available in the cited sources; this table represents expected transitions for aromatic alcohols.)

| Transition Type | Typical Wavelength Range (nm) | Expected Molar Absorptivity (ε) |

| π → π | 200 - 280 | High |

| n → π | 280 - 350 | Low to Medium |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov To perform this analysis on this compound, a single crystal of high quality is required. The crystal is exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to generate an electron density map. nih.govyoutube.com From this map, the positions of individual atoms can be determined.

A successful crystallographic analysis of this compound would yield a wealth of structural information, including:

Precise bond lengths and bond angles for all atoms in the molecule.

Torsional angles , which define the conformation of the molecule, particularly the relative orientation of the two trifluoromethyl-substituted phenyl rings.

Intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the hydroxyl group and potential halogen bonding or π-π stacking interactions.

The crystal system and space group , which describe the symmetry of the crystal packing. nih.gov

This detailed structural data is invaluable for understanding the molecule's physical properties and for validating the results of computational modeling.

Density Functional Theory (DFT) Calculations and Quantum Chemical Modeling

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. nih.govmdpi.com These calculations provide deep insights that complement experimental findings. For this compound, DFT calculations are typically performed using a functional such as B3LYP and a basis set like 6-311G(d,p). mdpi.comresearchgate.netnih.gov

A primary application of DFT is geometry optimization, where the calculation seeks the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. nih.gov This process provides theoretical predictions of bond lengths, bond angles, and dihedral angles. The optimized geometry represents the molecule in the gaseous phase and serves as the foundation for calculating other properties. Comparing these theoretical parameters with experimental data from X-ray crystallography can validate the accuracy of the computational model. researchgate.net

Table 3: Representative DFT-Calculated Geometrical Parameters (Note: This table illustrates the type of data obtained from DFT geometry optimization; specific calculated values for this compound are not available in the cited sources.)

| Parameter | Description | Typical Calculated Value (Example) |

| Bond Length | C-O bond of the hydroxyl group | ~1.43 Å |

| Bond Length | C-CF₃ bond | ~1.50 Å |

| Bond Angle | C-C(OH)-C angle between rings | ~110° |

| Dihedral Angle | Defines the twist between the two phenyl rings | Varies depending on conformation |

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to understand chemical reactivity and electronic properties. wikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital most likely to accept electrons, acting as an electrophile. youtube.com

DFT calculations provide the energies and spatial distributions of these orbitals. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally indicates higher chemical reactivity and is related to the energy of the lowest-lying electronic transition observed in UV-Vis spectroscopy. researchgate.net Analysis of the HOMO and LUMO electron density distributions reveals which parts of the molecule are involved in these electronic processes.

Table 4: Frontier Molecular Orbital (FMO) Properties from DFT Calculations (Note: This table illustrates the type of data obtained from FMO analysis; specific calculated values for this compound are not available in the cited sources.)

| Parameter | Description |

| EHOMO | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO |

Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer and conjugative interactions within a molecule. researchgate.netfaccts.de It transforms the complex molecular orbitals into a localized picture of chemical bonds and lone pairs, which aligns closely with classical Lewis structures. wisc.edu

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is mapped onto the molecule's electron density, with different colors representing varying electrostatic potentials.

For aromatic compounds containing trifluoromethyl groups, the MEP surface typically reveals distinct regions of positive and negative potential. In the case of this compound, the electronegative fluorine atoms of the two trifluoromethyl (CF3) groups would create regions of negative electrostatic potential (typically colored red or yellow). These areas indicate a higher electron density and are susceptible to electrophilic attack. Conversely, the hydrogen atoms of the phenyl rings and the hydroxyl group would exhibit positive electrostatic potential (colored in shades of blue), signifying regions of lower electron density and the likely sites for nucleophilic attack.

In a computational study on the related molecule N-(3,5-bis(trifluoromethyl)benzyl)stearamide, which shares the bis(trifluoromethyl)phenyl moiety, the MEP analysis showed an electron-rich region around the carbonyl oxygen and an electron-deficient region around the amide nitrogen mdpi.com. By analogy, for this compound, the oxygen atom of the hydroxyl group is expected to be an electron-rich site, while the hydrogen of the hydroxyl group would be electron-deficient. The distribution of electrostatic potential across the two phenyl rings would be influenced by the positions of the trifluoromethyl groups, creating a complex potential landscape that governs the molecule's intermolecular interactions.

The MEP analysis is instrumental in understanding how the molecule might interact with other molecules, including potential binding partners in a biological system or reactants in a chemical process. The distinct positive and negative regions on the MEP surface of this compound suggest its capability for engaging in specific electrostatic interactions.

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, UV-Vis Absorption Wavelengths and Oscillator Strengths)

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful method for predicting the spectroscopic parameters of a molecule, such as its vibrational frequencies (infrared and Raman spectra) and electronic transitions (UV-Vis spectrum).

Vibrational Frequencies: The vibrational spectrum of this compound is expected to be complex, with characteristic bands corresponding to the various functional groups present. DFT calculations can predict these vibrational modes with a reasonable degree of accuracy. Key expected vibrational frequencies include:

O-H Stretching: A broad band characteristic of the hydroxyl group.

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations are expected in the 1400-1600 cm⁻¹ region.

C-F Stretching: Strong absorption bands associated with the C-F bonds of the trifluoromethyl groups are anticipated, typically in the 1100-1350 cm⁻¹ range. In a study of N-(3,5-bis(trifluoromethyl)benzyl)stearamide, strong experimental and calculated bands for asymmetric and symmetric C-F stretching were observed around 1175 cm⁻¹ and 1115 cm⁻¹, respectively mdpi.com.

A theoretical vibrational analysis of this compound would involve geometry optimization followed by frequency calculations. The computed frequencies are often scaled by an empirical factor to better match experimental data.

UV-Vis Absorption: The UV-Vis spectrum of an aromatic compound is characterized by absorptions arising from π → π* electronic transitions. For benzene, these typically occur at 184, 204, and 256 nm quimicaorganica.org. The presence of substituents on the benzene ring can cause a shift in these absorption bands. The trifluoromethyl group is known to influence the electronic properties of aromatic rings.

For this compound, the presence of two trifluoromethyl-substituted phenyl rings is expected to result in a complex UV-Vis spectrum. Time-dependent DFT (TD-DFT) calculations can be employed to predict the electronic absorption wavelengths (λmax) and their corresponding oscillator strengths. A computational study on N-(3,5-bis(trifluoromethyl)benzyl)stearamide, which contains a similar chromophore, showed UV-Vis absorptions at 205.0 nm and 265.7 nm in acetonitrile, attributed to π→π* and n→π* transitions, respectively mdpi.com. It is plausible that this compound would exhibit absorptions in a similar region.

The predicted spectroscopic data from these computational methods provide valuable insights into the molecular structure and electronic properties of this compound, aiding in its experimental identification and characterization.

Statistical Thermodynamic Function Calculations (e.g., Heat Capacity, Entropy, Gibbs Energy)

Statistical thermodynamics provides a bridge between the microscopic properties of molecules and their macroscopic thermodynamic functions. Through computational methods, it is possible to calculate properties such as heat capacity (Cp), entropy (S), and Gibbs free energy (G) as a function of temperature. These calculations are typically based on the vibrational frequencies and rotational constants obtained from DFT calculations.

The process involves determining the translational, rotational, and vibrational contributions to the total partition function of the molecule. From the partition function, all other thermodynamic properties can be derived.

Key Thermodynamic Parameters for this compound:

| Thermodynamic Property | Description |

| Heat Capacity (Cp) | The amount of heat required to raise the temperature of the substance by one degree. It is calculated from the vibrational frequencies and is temperature-dependent. |

| Entropy (S) | A measure of the disorder or randomness of the system. It is calculated from the translational, rotational, and vibrational partition functions. |

| Gibbs Free Energy (G) | A thermodynamic potential that can be used to calculate the maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure. It is calculated from the enthalpy and entropy. |

Nonlinear Optical (NLO) Properties (e.g., Polarizability, Hyperpolarizability)

Nonlinear optical (NLO) materials are of great interest for their potential applications in optoelectronics and photonics. The NLO response of a molecule is determined by its polarizability (α) and hyperpolarizability (β, γ, etc.). Computational methods, particularly DFT, are widely used to predict these properties.

The key NLO properties that can be calculated for this compound include:

Polarizability (α): A measure of the ease with which the electron cloud of a molecule can be distorted by an external electric field.

First Hyperpolarizability (β): Responsible for second-order NLO effects such as second-harmonic generation. Molecules with a large first hyperpolarizability often possess a significant dipole moment and an extended π-conjugated system with electron-donating and electron-withdrawing groups.

Second Hyperpolarizability (γ): Governs third-order NLO phenomena.

For this compound, the presence of two aromatic rings provides a degree of π-conjugation. The trifluoromethyl groups act as strong electron-withdrawing groups, which can enhance the NLO response. DFT calculations would involve optimizing the molecular geometry and then computing the polarizability and hyperpolarizability tensors in the presence of an applied electric field.

While specific NLO data for this compound is not available, studies on other organic molecules containing trifluoromethyl groups have shown that this substituent can contribute to significant NLO properties tandfonline.com. The computational prediction of these properties for this compound would be a valuable step in assessing its potential as an NLO material.

Mechanistic Insights via DFT (e.g., C-H Activation, Transition States)

Density Functional Theory (DFT) is an indispensable tool for elucidating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies. For this compound, DFT could be used to investigate various reactions, such as those involving C-H activation.

C-H activation is a fundamentally important transformation in organic chemistry. In the context of this compound, the aromatic C-H bonds are potential sites for functionalization. A DFT study could model the interaction of the molecule with a catalyst, mapping out the potential energy surface for the C-H activation step. This would involve:

Locating Reactants and Products: Optimizing the geometries of the starting materials and the final products of the reaction.

Identifying Transition States: Searching for the saddle point on the potential energy surface that connects the reactants and products. The vibrational frequency analysis of the transition state should reveal a single imaginary frequency corresponding to the reaction coordinate.

Calculating Activation Barriers: The energy difference between the transition state and the reactants provides the activation energy, which is a key determinant of the reaction rate.

While a specific DFT study on the C-H activation of this compound has not been reported, computational studies on similar systems provide a framework for such an investigation. For example, DFT has been used to study the mechanism of palladium-catalyzed β-X elimination reactions, which involve C-H activation steps tandfonline.com. Furthermore, studies on the reactions of benzhydrol derivatives can provide insights into plausible mechanistic pathways rsc.org. Such computational investigations are crucial for understanding the reactivity of this compound and for designing new synthetic methodologies.

Applications in Advanced Materials Science

Integration into Polymer Architectures

Fluorinated polyimides are a class of high-performance polymers known for their exceptional thermal and chemical resistance. researchgate.net The introduction of bis(trifluoromethyl)phenyl units into the polymer backbone is a key strategy for overcoming the processing challenges often associated with these materials, such as poor solubility.

Fluorinated polyimides are commonly synthesized through a polycondensation reaction between a diamine monomer and a dianhydride. researchgate.net To create polymers featuring the bis(trifluoromethyl)phenyl moiety, a twisted diamine precursor such as 2,2′-bis(trifluoromethyl)benzidine (TFMB) is often used. This diamine, which contains two CF₃ groups, is reacted with various aromatic dianhydrides (e.g., BPDA, 6FDA, ODPA) in a solvent like N,N-dimethylacetamide (DMAc). researchgate.netresearchgate.net

The process typically involves a two-step method. First, the monomers react at room temperature to form a soluble poly(amic acid) precursor. This precursor is then converted into the final polyimide through either thermal or chemical imidization. researchgate.net The resulting polyimides have high molecular weights, which are sufficient to cast them into flexible and durable films. researchgate.net The successful formation of the polyimide structure is confirmed by the appearance of characteristic imide group absorptions in FTIR spectroscopy and the absence of amide and carboxyl bands from the precursor. researchgate.net

The presence of bulky trifluoromethyl groups on the phenyl rings of the polymer backbone has a profound impact on the material's structure at a molecular level. The CF₃ groups introduce significant steric hindrance, forcing the polymer chains into a rigid, twisted, and non-coplanar conformation. researchgate.net

This disruption of planarity is crucial because it inhibits the efficient packing of polymer chains. researchgate.net In conventional, non-fluorinated polyimides, strong interchain interactions lead to high crystallinity and low solubility. By introducing the CF₃ groups, the irregularity of the polymer's microstructure increases, which effectively disrupts these interchain forces. researchgate.net This leads to a more amorphous structure with larger spaces between the polymer chains.

The structural modifications induced by the trifluoromethyl groups directly translate into desirable macroscopic properties. The reduced interchain packing significantly improves the solubility of the polyimides in common organic solvents, a major advantage for processing and fabrication. researchgate.netrsc.org

Furthermore, these fluorinated polyimides exhibit excellent thermal stability, with decomposition temperatures often exceeding 500°C. researchgate.netrsc.org They also possess high glass transition temperatures (Tg), indicating their suitability for high-temperature applications in aerospace and electronics. researchgate.netresearchgate.netresearchgate.net The amorphous nature of these polymers, a result of the twisted chain structure, contributes to high optical transparency with low cutoff wavelengths, making them suitable for optical applications. researchgate.netrsc.orgrsc.org

Table 1: Properties of High-Performance Fluorinated Polyimides

| Property | Enhancement from Trifluoromethyl Groups | Typical Values |

| Solubility | Increased solubility in organic solvents (e.g., DMAc, THF, m-cresol) | Soluble |

| Thermal Stability (T₅%) | High resistance to thermal degradation | 523–605°C researchgate.net |

| Glass Transition Temp. (Tg) | High temperature resistance | 345–366°C researchgate.net |

| Optical Transparency | High transparency, low UV-cutoff wavelength | Cutoff: 322–398 nm researchgate.netrsc.org |

| Moisture Absorption | Reduced water uptake due to hydrophobicity | < 0.2% researchgate.net |

Fluorescent Materials and Dyes

The introduction of bis(trifluoromethyl) groups has led to the development of a new class of superior fluorescent dyes for advanced biological imaging. These fluorophores leverage the unique electronic and steric properties of the CF₃ groups to achieve enhanced brightness, stability, and performance in the far-red to near-infrared (NIR) spectra. acs.orgchemrxiv.orgresearchgate.net

A notable advancement in this area is the creation of bis(trifluoromethyl)carborhodamine dyes, also known as BF dyes. acs.orgacs.org These dyes are built upon the classic rhodamine scaffold but replace the geminal methyl groups with two trifluoromethyl groups. chemrxiv.orgresearchgate.net This modification yields fluorophores that are highly effective for various applications in modern microscopy, including no-wash intracellular labeling and single-molecule tracking in living cells. chemrxiv.orgacs.org For instance, BF dyes conjugated to a HaloTag ligand can effectively and brightly label specific proteins within the nucleus of live HEK293T cells, demonstrating their utility as specific and powerful imaging tools. acs.org

The substitution with CF₃ groups brings about two critical improvements to the dye's properties. First, it causes a substantial red shift in the dye's optical profile. acs.orgchemrxiv.orgresearchgate.net Compared to traditional oxygen-bridged rhodamines, the excitation and emission wavelengths are shifted by over 90 nm, pushing them into the far-red and near-infrared window (>650 nm). chemrxiv.orgresearchgate.net This is highly advantageous for biological imaging as it minimizes autofluorescence from cells and allows for deeper tissue penetration.

Second, the trifluoromethyl groups enhance the dye's fluorogenicity. acs.orgchemrxiv.orgresearchgate.net Rhodamine dyes exist in an equilibrium between a non-fluorescent, colorless lactone form and a fluorescent, colored zwitterion form. researchgate.net The electron-withdrawing nature of the CF₃ groups shifts this equilibrium to favor the closed, non-fluorescent lactone form in aqueous environments. The dye then becomes brightly fluorescent only upon binding to its target in a less polar environment, leading to a high signal-to-noise ratio and low background fluorescence. acs.orgchemrxiv.orgresearchgate.net This results in up to a 30-fold improvement in fluorogenicity compared to related silicon-bridged rhodamines. chemrxiv.orgresearchgate.net

Table 2: Optical Properties of a Parent Bis(trifluoromethyl)carborhodamine (BF) Dye

| Property | Value | Significance |

| Excitation Wavelength (λex) | >650 nm acs.orgchemrxiv.org | Far-red excitation minimizes cellular autofluorescence. |

| Emission Wavelength (λem) | >650 nm acs.orgchemrxiv.org | Near-infrared emission allows for deeper tissue imaging. |

| Extinction Coefficient (ε) | >140,000 M⁻¹cm⁻¹ acs.orgchemrxiv.org | High brightness for sensitive detection. |

| Fluorescence Quantum Yield (Φ) | 33% acs.orgchemrxiv.org | High efficiency of light emission. |

| Fluorogenicity Improvement | Up to 30-fold chemrxiv.orgresearchgate.net | High signal-to-noise ratio in imaging applications. |

Catalysis and Mechanistic Investigations

Benzhydrol Derivatives as Ligands or Pre-catalysts in Organic Transformations

Benzhydrol derivatives serve as versatile precursors in catalytic reactions, particularly in transformations involving borrowing hydrogen mechanisms. In this context, the alcohol functionality is temporarily oxidized in situ to a more reactive ketone, which then participates in the main reaction before being reduced back in the final step, regenerating the catalyst and producing water as the sole byproduct.

One notable application is the copper-catalyzed synthesis of diarylamines from benzhydrol derivatives and p-toluene sulfonamides. This methodology employs a copper-bisphosphine complex, such as dppe-Cu(OTf)₂, to facilitate the amidation of α-branched alcohols. The reaction proceeds efficiently without the need for additional acids, bases, or external hydrogen sources. The proposed mechanism suggests that the dppe-Cu(OTf)₂ catalyst first oxidizes the benzhydrol to benzophenone (B1666685), generating a copper-hydride species. The more reactive benzophenone then reacts with the amide to form an imine intermediate. In the final reductive step, the hydride is transferred from the copper complex to the imine, yielding the desired diarylamine product and regenerating the active Cu(OTf)₂ catalyst. academie-sciences.fr This process has been shown to be effective for a variety of substituted benzhydrols, achieving high to excellent yields. academie-sciences.fr

Organocatalysis with Bis(trifluoromethyl)phenyl Thiourea (B124793) Derivatives

Thiourea derivatives featuring the 3,5-bis(trifluoromethyl)phenyl group are a privileged class of organocatalysts, renowned for their ability to activate substrates through hydrogen bonding. academie-sciences.fr These catalysts are metal-free, making them a sustainable option for various organic transformations. nih.gov The success of these catalysts is largely attributed to the unique properties conferred by the electron-withdrawing trifluoromethyl groups.

The primary mode of action for bis(trifluoromethyl)phenyl thiourea catalysts involves the formation of double hydrogen bonds with electrophilic substrates. academie-sciences.frnih.gov The two N-H groups of the thiourea moiety act as hydrogen-bond donors, creating a "clamp-like" binding motif that enhances the electrophilicity of the substrate, such as a carbonyl group. nih.gov This interaction activates the substrate towards nucleophilic attack and stabilizes the developing negative charges in the transition state. academie-sciences.fr

Bifunctional thiourea organocatalysts, which incorporate a chiral scaffold alongside the thiourea moiety, have been extensively used in stereoselective synthesis. snnu.edu.cn These catalysts leverage the hydrogen-bonding activation of the thiourea group in concert with a Lewis basic site (e.g., a tertiary amine) to control the stereochemical outcome of a reaction. researchgate.netacs.org

These catalysts have proven effective in a variety of asymmetric transformations, including:

Michael Additions : Chiral thiourea catalysts promote the enantioselective addition of nucleophiles to α,β-unsaturated compounds. researchgate.net

Mannich Reactions : Asymmetric nitro-Mannich reactions of N-Boc aromatic aldimines with nitroalkanes are effectively catalyzed by chiral thiourea derivatives. researchgate.netacs.org

Pictet-Spengler Reactions : The enantioselective cyclization of N-acyliminium ions generated from tryptamine can be achieved with high enantioselectivity using a chiral thiourea catalyst. researchgate.net

Ring-Opening Polymerization : Bifunctional thiourea-tertiary amine catalysts have been used for the living ring-opening polymerization of lactide, producing polylactides with predictable molecular weights and very narrow polydispersities. researchgate.net The proposed mechanism involves the thiourea activating the lactide monomer's carbonyl group while the tertiary amine activates the initiating alcohol. researchgate.net

The modular nature of these catalysts allows for fine-tuning of the steric and electronic properties to optimize reactivity and selectivity for a specific transformation. d-nb.info

Selected Applications of Bis(trifluoromethyl)phenyl Thiourea Organocatalysts

| Reaction Type | Catalyst Type | Key Feature | Reference |

|---|---|---|---|

| Asymmetric Michael Addition | Bifunctional Amine-Thiourea | Dual activation of nucleophile and electrophile. | researchgate.net |

| Asymmetric Nitro-Mannich Reaction | Chiral Thiourea | Activation of N-Boc aldimines. | researchgate.netacs.org |

| Asymmetric Pictet-Spengler Reaction | Chiral Thiourea | Enantioselective cyclization of N-acyliminium ions. | researchgate.net |

| Living Ring-Opening Polymerization | Bifunctional Thiourea-Tertiary Amine | Bifunctional activation of monomer and initiator. | researchgate.net |

Transition Metal-Catalyzed Transformations Involving Benzhydrol Scaffolds

The benzhydrol framework is a key structural motif in ligands and substrates for transition metal-catalyzed reactions. The development of chiral ligands is particularly important for achieving high enantioselectivity in these transformations.

Iridium catalysis has become a powerful tool for the enantioselective functionalization of carbon-hydrogen (C-H) bonds, enabling the construction of complex chiral molecules from simpler precursors. nih.govepfl.ch The development of iridium-based systems with various classes of chiral ligands has been central to the progress in this field. nih.govepfl.ch These reactions allow for the stereocontrolled synthesis of chiral molecules through C-H activation, which is an increasingly important strategy in organic synthesis. epfl.ch While a wide variety of chiral ligands have been successfully employed in iridium catalysis, the specific use of ligands derived directly from 3,4'-Bis(trifluoromethyl)benzhydrol is not extensively documented in the provided literature. However, the general principles of using chiral scaffolds to create a stereochemically defined environment around the metal center are well-established and fundamental to achieving high enantioselectivity in C-H functionalization reactions. mdpi.com

Copper catalysts are attractive for organic synthesis due to their low cost and ready availability. academie-sciences.fr Benzhydrol derivatives can be utilized as substrates in copper-catalyzed amination reactions. A notable example is the reaction of benzhydrols with p-toluene sulfonamide, catalyzed by a copper(II) triflate bisphosphine complex (Cu(OTf)₂-dppe), to form diarylamines. academie-sciences.fr This reaction proceeds under a "borrowing hydrogen" mechanism, where the benzhydrol is first oxidized to benzophenone. academie-sciences.fr

The scope of this transformation is broad, with various substituted benzhydrols reacting effectively to produce the corresponding diarylamines in high yields.

Copper-Catalyzed Amination of Benzhydrol Derivatives

| Benzhydrol Derivative | Amine Source | Catalyst System | Yield (%) | Reference |

|---|---|---|---|---|

| Benzhydrol | p-Toluene sulfonamide | Cu(OTf)₂ / dppe | 98 | academie-sciences.fr |

| 4-Methylbenzhydrol | p-Toluene sulfonamide | Cu(OTf)₂ / dppe | 95 | academie-sciences.fr |

| 4-Methoxybenzhydrol | p-Toluene sulfonamide | Cu(OTf)₂ / dppe | 92 | academie-sciences.fr |

| 4-Chlorobenzhydrol | p-Toluene sulfonamide | Cu(OTf)₂ / dppe | 90 | academie-sciences.fr |

This catalytic system highlights the utility of benzhydrol scaffolds in copper-catalyzed C-N bond-forming reactions, offering an efficient and atom-economical route to valuable diarylamine products. academie-sciences.fr

No Information Available for this compound in Palladium-Catalyzed Intramolecular Cyclization Reactions

Following a comprehensive search of available scientific literature and chemical databases, no specific information or research findings could be located regarding the role of This compound in palladium-catalyzed intramolecular cyclization reactions. The performed searches did not yield any scholarly articles, patents, or other documentation detailing the use of this particular compound as a catalyst, ligand, or substrate in such chemical transformations.

Therefore, it is not possible to generate an article on "Palladium Catalysis in Intramolecular Cyclization Reactions" with a focus on this compound as the subject, as there is no apparent research data to support the content as outlined in the provided structure.

It is important to note that while palladium catalysis is a well-established and broad field of study for intramolecular cyclization, the specific involvement of this compound in this context is not documented in the accessible scientific domain.

Medicinal Chemistry Research Applications

Benzhydrol Scaffold as a Pharmacophore in Drug Discovery and Development

The benzhydrol moiety, also known as diphenylmethanol (B121723), is recognized as a "privileged scaffold" in drug discovery. unife.itnih.gov This designation is attributed to its ability to serve as a core structural framework for ligands that can interact with a variety of biological targets with high affinity. unife.itscilit.com The two phenyl rings of the benzhydrol scaffold provide a versatile platform for introducing various substituents, allowing for the fine-tuning of steric, electronic, and hydrophobic properties to optimize interactions with specific receptors or enzymes. scilit.comnih.gov The diarylmethane unit within the benzhydrol structure is a key constituent in numerous biologically active molecules, demonstrating a wide range of pharmacological activities, including anti-infectious, anti-inflammatory, and anti-cancer effects. nih.gov The three-dimensional arrangement of the aryl groups on the central carbon atom can be crucial for biological activity, and the synthesis of chiral 1,1-diaryl compounds is an important area of research. researchgate.netrsc.org

Modulation of Pharmacological Properties by Trifluoromethylation

The introduction of trifluoromethyl (-CF3) groups into a drug candidate is a widely employed strategy in medicinal chemistry to enhance its pharmacological profile. mdpi.comnih.gov This is due to the unique physicochemical properties conferred by the -CF3 group, which can profoundly influence a molecule's biological activity, metabolic stability, and pharmacokinetic behavior. nih.govwechemglobal.com

The trifluoromethyl group is known to significantly increase the lipophilicity of a molecule. mdpi.comnih.gov This enhanced lipophilicity can facilitate the permeation of the molecule across biological membranes, a critical factor for oral bioavailability and reaching intracellular targets. mdpi.comrsc.org For instance, the substitution of a methyl group with a trifluoromethyl group has been shown to increase the membrane permeability of short peptides. rsc.org

Furthermore, the strong electron-withdrawing nature of the trifluoromethyl group can modulate the electronic environment of the entire molecule. mdpi.comresearchgate.net This can influence hydrogen bonding and electrostatic interactions with biological targets, potentially leading to enhanced binding affinity and selectivity. researchgate.net The replacement of a methyl group with a trifluoromethyl group can alter the functional behavior of a ligand, for example, by converting an agonist into an antagonist for a specific receptor. nih.gov This alteration is often attributed to changes in how the molecule binds within the receptor pocket. nih.gov

| Property | Effect of Trifluoromethyl Group | Reference |

|---|---|---|

| Lipophilicity (logP) | Increases | mdpi.comnih.gov |

| Membrane Permeability | Enhances | mdpi.comrsc.org |

| Electrostatic Interactions | Modulates due to strong electron-withdrawing nature | researchgate.net |

| Receptor Binding Affinity | Can be enhanced | mdpi.comnih.gov |

One of the most significant advantages of incorporating trifluoromethyl groups is the enhancement of metabolic stability. nih.govwechemglobal.com The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. nih.govresearchgate.net By blocking potential sites of metabolism, trifluoromethylation can prolong the half-life of a drug in the body, leading to improved bioavailability and a more sustained therapeutic effect. nih.govnih.gov This increased resistance to metabolic breakdown means that a lower dose of the drug may be required, potentially reducing side effects. wechemglobal.com The introduction of a trifluoromethyl group has been shown to have a protective effect against hepatic metabolism in various compounds. nih.gov

Role as Intermediate in Synthesis of Bioactive Molecules

3,4'-Bis(trifluoromethyl)benzhydrol can serve as a valuable intermediate in the synthesis of more complex and biologically active molecules. Its structure provides a foundation for creating derivatives with diverse pharmacological applications.

Pyrazole and its derivatives are an important class of heterocyclic compounds that exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. nih.govchemmethod.com The synthesis of pyrazole carboxamide derivatives often involves the cyclization of appropriate precursors. nih.govnih.gov While direct synthesis from this compound is not explicitly detailed in the provided search results, its core structure can be envisioned as a precursor to chalcones or other intermediates necessary for pyrazole ring formation. The presence of the trifluoromethyl groups on the phenyl rings of such resulting pyrazole derivatives could further enhance their antimicrobial potency and pharmacokinetic properties. researchgate.net Research has shown that novel pyrazole carboxamide derivatives can exhibit significant antimicrobial and antitubercular activities.

The 1,1-diarylmethane motif is a privileged structure found in a wide array of bioactive compounds and pharmaceutical agents. nih.govresearchgate.net The synthesis of chiral, non-racemic 1,1-diarylmethanes is of significant interest in medicinal chemistry, as the stereochemistry at the central carbon can be critical for biological activity. researchgate.netrsc.org this compound represents a prochiral diarylmethanol. Asymmetric reduction of the corresponding benzophenone (B1666685) or other synthetic manipulations could provide access to enantioenriched 1,1-diarylmethane derivatives. researchgate.net These chiral building blocks are valuable for the synthesis of complex target molecules with improved efficacy and reduced side effects. oaepublish.com

| Compound Class | Potential Biological Activity | Synthetic Relevance of Benzhydrol Intermediate | Reference |

|---|---|---|---|

| Pyrazole Carboxamide Derivatives | Antimicrobial, Antifungal, Antitubercular | Can serve as a precursor for the diaryl scaffold | nih.govresearchgate.net |

| Chiral 1,1-Diarylmethane Motifs | Varied (found in numerous bioactive compounds) | Prochiral starting material for asymmetric synthesis | nih.govresearchgate.net |

Absence of Direct Analogues of FDA-Approved Drugs Based on this compound

Despite the significant role of the trifluoromethyl group in medicinal chemistry for enhancing the pharmacological properties of drug candidates, a thorough review of scientific literature and databases reveals no specific research detailing the development or investigation of this compound as a direct analogue of any existing FDA-approved trifluoromethyl group-containing drugs.

The benzhydrol moiety is a recognized scaffold in drug discovery, and the incorporation of trifluoromethyl groups is a common strategy to improve a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Numerous FDA-approved drugs contain one or more trifluoromethyl groups, highlighting the importance of this functional group in modern pharmaceuticals. Examples of such drugs include the non-steroidal anti-inflammatory drug Celecoxib, the antidepressant Fluoxetine, and the HIV-1 reverse transcriptase inhibitor Efavirenz.

However, specific studies that utilize the this compound framework to create analogues of these or any other FDA-approved drugs are not present in the available scientific literature. Research in medicinal chemistry often explores a wide range of structural modifications to optimize the efficacy and safety of new chemical entities. While the synthesis and biological evaluation of various trifluoromethylated compounds and benzhydrol derivatives are documented, a direct lineage of drug development stemming from this compound as an analogue to an approved drug has not been reported.

Therefore, at present, there are no detailed research findings or data tables to present on this specific topic as requested.

Future Research Directions and Emerging Trends

Sustainable and Green Synthesis Methodologies for Fluorinated Benzhydrols

The growing emphasis on environmentally responsible chemical manufacturing is driving research into sustainable and green synthesis methods for organofluorine compounds. cas.cnsocietechimiquedefrance.fr Future efforts for synthesizing fluorinated benzhydrols are expected to move away from traditional methods that may use hazardous reagents or generate significant waste, towards more eco-friendly alternatives. researchgate.net Key research directions include the use of less toxic and more accessible fluorinating agents, the development of catalytic processes to replace stoichiometric reagents, and the adoption of green reaction conditions. researchgate.neteurekalert.orgsciencedaily.com

Several green chemistry principles are being applied to organofluorine synthesis:

Alternative Solvents: Utilizing water, ionic liquids, or solvent-free conditions to reduce reliance on volatile organic compounds. researchgate.net

Energy Efficiency: Employing methods like microwave-assisted synthesis to shorten reaction times and reduce energy consumption. researchgate.net

Catalysis: Developing organocatalysts, photocatalysts, and transition-metal catalysts to improve efficiency and selectivity, minimizing byproducts. researchgate.netmdpi.com

Atom Economy: Designing synthetic routes, such as those involving C-H activation, that maximize the incorporation of atoms from reactants into the final product. mdpi.comrsc.org

Recent advancements, such as the development of safe and low-cost methods for creating sulfonyl fluorides, highlight the ongoing innovation in producing fluorinated compounds through greener processes. eurekalert.orgsciencedaily.com The application of these principles to the synthesis of 3,4'-Bis(trifluoromethyl)benzhydrol and its analogs will be a critical step in making these valuable compounds more accessible and their production more environmentally benign.

Table 1: Comparison of Conventional vs. Green Synthesis Approaches for Organofluorine Compounds

| Feature | Conventional Methods | Emerging Green Methodologies |